molecular formula C19H16ClF2NO B607272 3,5-bis((E)-2-fluorobenzylidene)piperidin-4-one hydrochloride CAS No. 342808-40-6

3,5-bis((E)-2-fluorobenzylidene)piperidin-4-one hydrochloride

Cat. No. B607272
M. Wt: 347.79
InChI Key: ILMJCEBAMHGBAA-XETSTSIRSA-N
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Description

“3,5-bis((E)-2-fluorobenzylidene)piperidin-4-one hydrochloride” is a chemical compound that is likely to be a derivative of piperidine . Piperidine is a heterocyclic moiety that has the molecular formula (CH2)5NH . It’s worth noting that the specific compound you’re asking about, “3,5-bis((E)-2-fluorobenzylidene)piperidin-4-one hydrochloride”, does not have much information available in the literature.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Structural Determination : This compound and its analogs have been synthesized, and their molecular structures characterized by various methods including NMR, ESI-MS, IR spectra, and X-ray crystallography. The piperidin-4-one ring in these compounds assumes a 'sofa' conformation with two benzylidene rings (Lagisetty, Powell, & Awasthi, 2009).

Anticancer Properties

  • Antitumor Activity and Crystal Structures : 3,5-Bis(arylidene)piperidin-4-one derivatives exhibit good antitumor activity, with studies showing asymmetric derivatives displaying significant preliminary cytotoxicity toward various cancer cell lines (Yao et al., 2018).

  • Anti-proliferative Curcuminoid : As a synthetic analog of curcumin, these compounds have shown anti-proliferative activity in lung adenocarcinoma cells. A study introduced CLEFMA, a novel analog, demonstrating an alternative mode of cell death in apoptosis-resistant cancers (Lagisetty, Vilekar, Sahoo, Anant, & Awasthi, 2010).

Antiviral and Antimicrobial Applications

  • Anti-Dengue Activity : A derivative of this compound was screened for its anti-dengue activity against DENV2 NS2B-NS3 protease, showing significant inhibitory activity (Kuswardani et al., 2020).

  • Antimycobacterial Activity : Spiro-piperidin-4-ones, synthesized through a specific process involving this compound, have shown significant activity against Mycobacterium tuberculosis, suggesting their potential in treating tuberculosis (Kumar et al., 2008).

Other Applications

  • Inhibitory Properties Against EGFR Tyrosine Kinase : Synthesized analogues of this compound were evaluated for their anticancer and antioxidant activities, showing significant activity against certain cancer cell lines and suggesting a potential role in targeted cancer therapies (Ahsan et al., 2020).

  • Suppression of Hepatocellular Carcinoma : EF24, a potent analog of curcumin derived from this compound, has shown efficacy in suppressing liver cancer cells via inducing apoptosis and cell cycle arrest, supporting its further evaluation for liver cancer treatment (Liu et al., 2012).

Future Directions

Given the potential therapeutic properties of piperidine derivatives, future research could focus on further exploring the biological activities of “3,5-bis((E)-2-fluorobenzylidene)piperidin-4-one hydrochloride” and similar compounds . This could include in-depth studies on their synthesis, molecular structure, mechanism of action, and safety profile.

properties

IUPAC Name

(3E,5E)-3,5-bis[(2-fluorophenyl)methylidene]piperidin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2NO.ClH/c20-17-7-3-1-5-13(17)9-15-11-22-12-16(19(15)23)10-14-6-2-4-8-18(14)21;/h1-10,22H,11-12H2;1H/b15-9+,16-10+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILMJCEBAMHGBAA-XETSTSIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=CC=C2F)C(=O)C(=CC3=CC=CC=C3F)CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1NC/C(=C\C2=CC=CC=C2F)/C(=O)/C1=C/C3=CC=CC=C3F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 70674488

CAS RN

342808-40-6
Record name 342808-40-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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